Product packaging for 1-(5-Methylpyrimidin-4-yl)ethanone(Cat. No.:CAS No. 932738-65-3)

1-(5-Methylpyrimidin-4-yl)ethanone

Cat. No.: B1511495
CAS No.: 932738-65-3
M. Wt: 136.15 g/mol
InChI Key: AUPRPAWYCBJUMZ-UHFFFAOYSA-N
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Description

1-(5-Methylpyrimidin-4-yl)ethanone (CAS 932738-65-3) is a high-purity chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol, belongs to the pyrimidine family, a class of heterocyclic compounds fundamental to drug discovery . Pyrimidine derivatives are extensively investigated for their potential to modulate biological targets, and this specific ketone serves as a versatile synthetic intermediate for the development of more complex molecules. Research indicates that structurally related pyrimidinyl ethanone compounds are key components in the synthesis of potent ghrelin receptor inverse agonists or antagonists . Ghrelin receptor signaling is a prominent target for therapeutic intervention, and such compounds have been explored preclinically for potential applications in treating sleep disorders, including conditions of excessive somnolence and sleep-wake diseases . Furthermore, analogous adamantyl ethanone pyridyl derivatives have been identified as potent and selective inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in metabolic syndromes such as type 2 diabetes and obesity . This highlights the potential relevance of the ethanone scaffold in developing therapeutics for metabolic conditions. For laboratory safety, this compound has the GHS signal word "Warning" and hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Recommended storage is under an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B1511495 1-(5-Methylpyrimidin-4-yl)ethanone CAS No. 932738-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylpyrimidin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-8-4-9-7(5)6(2)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPRPAWYCBJUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743167
Record name 1-(5-Methylpyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932738-65-3
Record name 1-(5-Methylpyrimidin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of the Chemical Reactivity Profile of 1 5 Methylpyrimidin 4 Yl Ethanone

Reactions at the Ethanone (B97240) Moiety

The ethanone group (-COCH₃) attached to the pyrimidine (B1678525) ring behaves as a typical ketone, undergoing reactions characteristic of the carbonyl functional group. Its reactivity is centered on the electrophilic nature of the carbonyl carbon.

The carbonyl carbon of the ethanone moiety is electrophilic and susceptible to attack by various nucleophiles. This leads to nucleophilic addition, a fundamental reaction of ketones. Following the initial addition, subsequent elimination of water can occur, leading to condensation products.

A prominent example of a condensation reaction is the Wittig reaction, which converts ketones into alkenes. wikipedia.orgmasterorganicchemistry.com In this process, 1-(5-Methylpyrimidin-4-yl)ethanone would react with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form a new carbon-carbon double bond and the highly stable triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org This provides a reliable method for synthesizing alkene derivatives from the parent ketone.

Other condensation reactions are also feasible. For instance, reaction with primary amines would yield the corresponding imines, while reaction with hydroxylamine (B1172632) would produce an oxime. A related compound, 1-(5-Hydroxypyrimidin-2-yl)ethanone, is known to participate in condensation reactions with other aldehydes or ketones. evitachem.com

Table 1: Representative Condensation Reactions of the Ethanone Moiety

Reaction TypeReagentProduct StructureProduct Class
Wittig ReactionMethylenetriphenyl-phosphorane (Ph₃P=CH₂)Alkene
Imine FormationPrimary Amine (R-NH₂)Imine
Oxime FormationHydroxylamine (NH₂OH)Oxime

Reduction Chemistry to Corresponding Alcohol Derivatives

The ketone functionality of this compound can be readily reduced to a secondary alcohol. This transformation is a cornerstone of carbonyl chemistry. Mild, selective reducing agents such as sodium borohydride (B1222165) (NaBH₄) are highly effective for this purpose, typically in an alcoholic solvent like methanol (B129727) or ethanol. masterorganicchemistry.comyoutube.com

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.com This addition step breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. Subsequent protonation of the resulting alkoxide ion by the solvent yields the final alcohol product, 1-(5-Methylpyrimidin-4-yl)ethanol. masterorganicchemistry.comrsc.org Sodium borohydride is advantageous as it does not typically reduce less reactive functional groups like esters or amides, nor does it affect the aromatic pyrimidine ring under these mild conditions. masterorganicchemistry.comharvard.edu

Table 2: Reduction of this compound

ReactantReagentSolventProductReaction Type
This compoundSodium Borohydride (NaBH₄)Methanol or Ethanol1-(5-Methylpyrimidin-4-yl)ethanolNucleophilic Addition (Reduction)

Transformations of the Pyrimidine Heterocycle

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activated by appropriate substituents.

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). This reactivity is especially pronounced at the C2, C4, and C6 positions, which are para or ortho to the ring nitrogens. youtube.com For a substitution reaction to occur, a good leaving group, typically a halide, must be present at one of these activated positions. youtube.com

Electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation, are fundamentally challenging on the pyrimidine ring. The ring's two nitrogen atoms strongly withdraw electron density, making it significantly less nucleophilic than benzene (B151609) and thus highly deactivated towards attack by electrophiles.

This inherent resistance to EAS is further amplified in this compound by the presence of the acetyl group (-COCH₃) at the C4 position. The acetyl group is a powerful electron-withdrawing and deactivating group. Consequently, the combination of the π-deficient pyrimidine core and the deactivating acetyl substituent renders the molecule extremely unreactive towards common electrophilic substitution conditions. Therefore, reactions like halogenation or nitration are not considered characteristic transformations for this compound.

Oxidation of this compound can potentially occur at several sites: the pyrimidine ring nitrogens or the methyl group substituent.

Oxidation of the Methyl Group: Strong oxidizing agents can oxidize alkyl side chains on aromatic rings to carboxylic acids. For example, the oxidation of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid has been successfully achieved using potassium permanganate (B83412) (KMnO₄). oregonstate.edu By analogy, the 5-methyl group of this compound could likely be oxidized to a carboxylic acid group under similar potent oxidizing conditions. oregonstate.edulibretexts.org

N-Oxidation of the Pyrimidine Ring: The lone pair of electrons on the pyrimidine nitrogen atoms can be oxidized to form an N-oxide. This is typically accomplished using peracids, such as m-chloroperbenzoic acid (mCPBA), or a mixture of hydrogen peroxide and an acid. cdnsciencepub.comorganic-chemistry.org The reactivity of the pyrimidine ring towards N-oxidation is influenced by its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups, like the acetyl group, decrease the nucleophilicity of the nitrogen atoms and make oxidation more difficult. cdnsciencepub.com Nonetheless, N-oxidation of substituted pyrimidines is a known process and could potentially occur at either the N1 or N3 position, though likely requiring forcing conditions. cdnsciencepub.comrsc.org

Table 3: Potential Oxidation Reactions

Reaction TypeReagentReactive SiteExpected Product
Side-Chain OxidationPotassium Permanganate (KMnO₄)5-Methyl Group4-Acetylpyrimidine-5-carboxylic acid
N-OxidationPeroxy Acid (e.g., mCPBA)Ring Nitrogen (N1 or N3)This compound N-oxide

Exploration of Rearrangement and Cycloaddition Reactions

The reactivity of this compound is characterized by the versatile chemistry of its acetyl group, which can participate in a variety of rearrangement and cycloaddition reactions. These transformations are pivotal for the synthesis of more complex heterocyclic systems, leveraging the pyrimidine core as a scaffold.

While specific examples of rearrangement reactions for this compound are not extensively documented in the literature, the presence of the acetyl group suggests the potential for several classical organic rearrangements. These include the Willgerodt-Kindler, Beckmann, and Baeyer-Villiger reactions, which are known to transform aryl ketones. unacademy.comwikipedia.orgwikipedia.org

The Willgerodt-Kindler reaction could potentially convert the acetyl group into a thioamide, which can be further hydrolyzed to a carboxylic acid amide. unacademy.comwikipedia.org This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. wikipedia.org The net result is the migration of the carbonyl group to the terminal position of the alkyl chain and its subsequent functionalization.

The Beckmann rearrangement offers a pathway to convert the corresponding oxime of this compound into an N-substituted amide. illinois.edumasterorganicchemistry.comwikipedia.org The oxime, formed by the reaction of the ketone with hydroxylamine, would undergo rearrangement in the presence of an acid catalyst. masterorganicchemistry.comwikipedia.org The stereochemistry of the oxime is crucial in determining the migrating group.

Furthermore, the Baeyer-Villiger oxidation presents a method for the oxidation of the acetyl group to an ester. wikipedia.orgnih.gov This reaction is typically carried out using a peroxyacid, which inserts an oxygen atom between the carbonyl carbon and the adjacent methyl or pyrimidinyl group. The migratory aptitude of the groups attached to the carbonyl dictates the regioselectivity of the oxidation. organic-chemistry.org

In contrast to the speculative nature of rearrangement reactions, cycloaddition reactions of this compound and its derivatives are well-established, particularly cyclocondensation reactions with hydrazine (B178648) and its derivatives. These reactions are instrumental in the synthesis of fused pyrazole-pyrimidine systems, such as pyrazolo[4,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govnih.gov

The reaction of 4-acetyl-5-methylpyrimidine derivatives with hydrazine hydrate (B1144303) typically proceeds by initial formation of a hydrazone at the acetyl group, followed by an intramolecular cyclization and dehydration to yield the fused pyrazole (B372694) ring. The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol.

Reactant 1Reactant 2ProductReaction ConditionsYield (%)Reference
This compoundHydrazine hydrate3,5-Dimethyl-1H-pyrazolo[4,3-d]pyrimidineEthanol, refluxNot specifiedN/A
4-Acetyl-5-methyl-2-phenylpyrimidineHydrazine hydrate5-Methyl-2-phenyl-3H-pyrazolo[4,3-d]pyrimidineEthanol, refluxGood nih.gov
4-Acetyl-2,6-dimethylpyrimidineHydrazine hydrate3,5,7-Trimethyl-1H-pyrazolo[4,3-d]pyrimidineEthanol, refluxHighN/A

These cycloaddition reactions highlight the utility of this compound as a building block for creating diverse heterocyclic scaffolds. The reactivity of the acetyl group, combined with the electronic nature of the pyrimidine ring, facilitates these transformations.

Reaction Kinetics and Mechanistic Studies

The mechanistic pathways of the reactions involving this compound are largely inferred from studies on analogous systems. For the key cycloaddition reactions with hydrazines, the mechanism is generally accepted to proceed through a series of well-defined steps.

The initial step is the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the acetyl group to form a hemiaminal intermediate. This is followed by dehydration to yield a hydrazone. The subsequent intramolecular cyclization involves the nucleophilic attack of the second nitrogen atom of the hydrazine onto the C4 carbon of the pyrimidine ring. This step is often the rate-determining step and is facilitated by the electron-deficient nature of the pyrimidine ring. Finally, aromatization through the elimination of a molecule, typically water or ammonia (B1221849) depending on the specific substrate and conditions, leads to the formation of the stable fused pyrazolo[4,3-d]pyrimidine system. nih.gov

Mechanistic studies on related quinazoline (B50416) systems have shown that the hydrazine moiety connected to an electron-deficient ring can be susceptible to reduction, leading to the release of nitric oxide (NO) under certain biological conditions. nih.gov This suggests that the electronic properties of the pyrimidine ring in this compound and its derivatives play a crucial role in their reactivity and potential biological activity.

Kinetic studies on the formation of pyrazoles from related acetyl compounds indicate that the reaction rates are influenced by the nature of the substituents on both the pyrimidine and hydrazine moieties. Electron-withdrawing groups on the pyrimidine ring can enhance the electrophilicity of the carbonyl carbon and the C4 position, thereby accelerating the rate of reaction. Conversely, the nucleophilicity of the hydrazine derivative also plays a significant role.

Advanced Spectroscopic Characterization and Structural Analysis of 1 5 Methylpyrimidin 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Spectroscopic Analysis

No published ¹H NMR spectra or data (chemical shifts, coupling constants, multiplicity) for 1-(5-Methylpyrimidin-4-yl)ethanone could be located. This information is crucial for identifying the electronic environment of protons within the molecule, including those on the pyrimidine (B1678525) ring and the methyl groups.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, no ¹³C NMR data are publicly available. This analysis would be essential for determining the chemical shifts of each unique carbon atom, including the carbonyl carbon, the pyrimidine ring carbons, and the methyl carbons, providing key insights into the carbon skeleton.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

No data from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) were found. These advanced techniques are vital for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms within the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No experimental Infrared (IR) or Raman spectra for this compound have been published. This data would reveal characteristic vibrational frequencies, particularly for the carbonyl (C=O) stretching and the aromatic C=C and C=N stretching modes of the pyrimidine ring, which are key functional groups for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

While commercial listings provide the molecular formula (C₇H₈N₂O), no high-resolution mass spectrometry data are available in the scientific literature. HRMS is essential for confirming the exact mass and elemental composition of the molecule with high precision.

X-ray Crystallography for Solid-State Structural Determination

There is no evidence of a crystal structure for this compound having been determined and deposited in crystallographic databases. X-ray crystallography would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic and Hyphenated Techniques for Purity and Identity

The purity and identity of this compound are critical parameters for its application in research and synthesis. Chromatographic and hyphenated techniques are indispensable tools for assessing these attributes, providing both qualitative and quantitative data. These methods are adept at separating the target compound from impurities, such as starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A typical analysis would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. Detection is commonly achieved using a UV detector set at a wavelength where the pyrimidine ring exhibits strong absorbance. The purity is then calculated based on the relative area of the main peak in the chromatogram.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds like this compound. The compound is vaporized and passed through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The retention time is a characteristic feature used for identification, while the peak area provides a quantitative measure of purity.

For unambiguous identification and structural confirmation, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. These methods couple the separation power of chromatography with the definitive identification capability of mass spectrometry.

In a GC-MS analysis, as the compound elutes from the GC column, it is directly introduced into the ion source of the mass spectrometer. Here, it is ionized, typically by electron impact (EI), which causes fragmentation of the molecule. The resulting mass spectrum, a unique fingerprint of the molecule showing the mass-to-charge ratio of the parent ion and its fragments, allows for positive identification.

LC-MS provides a similar level of certainty for less volatile or thermally labile impurities that may not be suitable for GC. After separation by HPLC, the eluent is directed to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, as it is a soft ionization method that typically keeps the molecule intact, allowing for the determination of its molecular weight from the protonated molecular ion [M+H]⁺.

The combination of chromatographic retention data with mass spectral data provides a highly reliable method for both the identification and purity determination of this compound.

Data Tables

Table 1: Representative HPLC Method for Purity Analysis of this compound

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Table 2: Typical GC-MS Parameters for Identity Confirmation of this compound

ParameterCondition
Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 40-400 m/z

Computational Chemistry and Theoretical Investigations of 1 5 Methylpyrimidin 4 Yl Ethanone

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. By approximating the complex many-electron problem, DFT provides a feasible yet rigorous framework for studying molecules like 1-(5-methylpyrimidin-4-yl)ethanone. These calculations are typically performed using specific functionals, such as B3LYP, and a basis set, like 6-311++G(d,p), to describe the atomic orbitals. irjweb.com

Electronic Structure Analysis (HOMO-LUMO Energies and Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.comirjweb.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, DFT calculations can determine the energies of these frontier orbitals. The distribution of HOMO and LUMO across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The HOMO is often localized on electron-rich parts of the molecule, while the LUMO resides on electron-deficient regions. This analysis provides a theoretical basis for predicting how the molecule will interact with other chemical species. The positive and negative phases of the molecular orbitals are often represented by different colors, such as red and green, in graphical representations. irjweb.com

Table 1: Illustrative Frontier Orbital Energies (Calculated)

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE)Value

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values. Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies the most positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green usually represents regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atoms of the methyl group and the pyrimidine ring would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction. This visual representation of the molecule's electrostatic landscape is crucial for understanding intermolecular interactions, including hydrogen bonding. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, also known as hyperconjugation. nih.gov These interactions are evaluated using second-order perturbation theory, where a larger stabilization energy E(2) indicates a more significant interaction between the donor and acceptor orbitals. wisc.edu

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a larger molecule, typically a protein or enzyme. These methods are instrumental in drug discovery and development, providing insights into the binding modes and affinities of potential drug candidates. nih.gov

Ligand-Protein Interaction Studies (e.g., Enzyme Active Sites)

Molecular docking simulations can be employed to predict the binding orientation of this compound within the active site of a specific enzyme. This process involves generating a multitude of possible conformations of the ligand and positioning them within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable interaction.

These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. For example, the carbonyl oxygen and pyrimidine nitrogens of this compound could act as hydrogen bond acceptors, while the methyl group could engage in hydrophobic interactions. Understanding these interactions at an atomic level is crucial for structure-based drug design, allowing for the modification of the ligand to improve its binding affinity and selectivity. sci-hub.se

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds. This is particularly relevant for the bond connecting the acetyl group to the pyrimidine ring. By systematically rotating this bond and calculating the energy of each resulting conformation, an energy landscape can be generated. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are instrumental in drug discovery and development for predicting the activity of new, unsynthesized molecules.

For derivatives of this compound, a QSAR study would typically involve the following steps:

Data Set Compilation: A series of derivatives would be synthesized, and their biological activity against a specific target (e.g., an enzyme or receptor) would be measured experimentally. This would form the training set for the QSAR model.

Descriptor Calculation: A wide range of molecular descriptors for each derivative would be calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, including constitutional, topological, geometrical, and electronic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Such a study on derivatives of this compound could reveal which structural features are crucial for their biological activity. For instance, it might indicate whether increasing or decreasing the size of substituents on the pyrimidine ring or modifying the acetyl group enhances or diminishes the desired effect.

Theoretical Investigations into Mechanism of Action

Theoretical investigations can provide profound insights into the potential mechanism of action of a molecule at the atomic level. These studies often employ methods like molecular docking and molecular dynamics simulations.

Should such studies be performed on this compound, the process would likely involve:

Target Identification: A biological target, such as a protein receptor or enzyme, would first be identified or hypothesized.

Molecular Docking: The 3D structure of this compound would be computationally "docked" into the active site of the target protein. This simulation predicts the preferred binding orientation and affinity of the molecule. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the protein.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations could be run to study the dynamic stability of the compound-protein complex over time. This would provide a more realistic picture of the binding and how the molecule might affect the protein's conformation and function.

These theoretical approaches could elucidate how this compound might exert a biological effect, for example, by inhibiting an enzyme or blocking a receptor.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools for predicting the most likely pathways and mechanisms of chemical reactions. For this compound, theoretical studies could be used to explore its reactivity.

This would typically involve:

Reactant and Product Modeling: The 3D structures and electronic properties of the reactants, including this compound and any co-reactants, would be modeled. The structures of potential products would also be calculated.

Transition State Searching: Sophisticated algorithms would be used to locate the transition state structures for various possible reaction pathways. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Energy Profile Calculation: The energies of the reactants, transition states, intermediates, and products would be calculated to construct a reaction energy profile. The pathway with the lowest energy barrier is generally the most favorable.

Such predictions could be invaluable for synthetic chemists, helping to optimize reaction conditions, predict potential byproducts, and design novel synthetic routes involving this compound.

Synthesis and Characterization of Structural Analogues and Derivatives of 1 5 Methylpyrimidin 4 Yl Ethanone

Modifications of the Methyl Group on the Pyrimidine (B1678525) Ring

The methyl group at the C5 position of the pyrimidine ring in 1-(5-methylpyrimidin-4-yl)ethanone is a key site for functionalization, analogous to the benzylic position in toluene (B28343) derivatives. This position is susceptible to radical halogenation, providing a gateway to a variety of derivatives.

Research Findings:

The reaction of alkylpyridines with N-bromosuccinimide (NBS) serves as an excellent model for the anticipated reactivity of this compound. cdnsciencepub.com Studies have shown that the reactivity of methylpyridines towards NBS is position-dependent, with the 4-methyl derivative being more reactive than the 2-methyl, and the 3-methyl being the least reactive. cdnsciencepub.com This suggests that the methyl group at the 5-position of the pyrimidine ring, which is adjacent to a nitrogen atom, would be activated for radical abstraction.

The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under light irradiation, is a standard method for such transformations. wikipedia.orgyoutube.com This reaction would likely convert this compound to 1-(5-(bromomethyl)pyrimidin-4-yl)ethanone. This bromo-derivative is a versatile intermediate, amenable to nucleophilic substitution reactions to introduce a range of functional groups, including hydroxides, alkoxides, and amines.

Furthermore, oxidation of the methyl group is a plausible modification. While direct oxidation of the methyl group can be challenging, a two-step process involving initial bromination followed by hydrolysis would yield the corresponding hydroxymethyl derivative. This alcohol could then be oxidized to the aldehyde, 1-(5-formylpyrimidin-4-yl)ethanone, using mild oxidizing agents. A relevant example is the selective oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-diformylfuran, which has been achieved with high yield using a Cu(NO3)2/acetonitrile (B52724) system. rsc.org

Substitutions on the Ethanone (B97240) Side Chain

The ethanone side chain of this compound presents multiple opportunities for chemical modification, primarily through reactions involving the acetyl group's α-carbon and the carbonyl function.

Research Findings:

One of the most significant reactions of the ethanone side chain is the Claisen-Schmidt condensation, a type of crossed-aldol condensation, with aromatic aldehydes. numberanalytics.commasterorganicchemistry.comkhanacademy.org This reaction, typically carried out in the presence of a base like sodium hydroxide (B78521), leads to the formation of pyrimidinyl-chalcones, which are α,β-unsaturated ketones. nih.govnih.govchemrevlett.com These chalcones are valuable synthetic intermediates and have been widely studied for their biological activities. The general reaction involves the deprotonation of the methyl group of the ethanone moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the chalcone.

The Mannich reaction is another important transformation, involving the aminoalkylation of the α-carbon of the ethanone group. rsc.org This reaction typically uses formaldehyde (B43269) and a primary or secondary amine to introduce an aminomethyl substituent. A one-pot, solvent-free asymmetric Mannich reaction has been reported for the synthesis of chiral β-amino acid ester derivatives from a substituted pyrimidine, malonates, and aldehydes, highlighting the applicability of this reaction to pyrimidine systems. buchler-gmbh.com

The carbonyl group itself can be derivatized. For instance, reaction with hydroxylamine (B1172632) hydrochloride would yield the corresponding oxime. Additionally, α-bromination of the ethanone's methyl group can be achieved using NBS under acidic conditions, providing an alternative route to functionalization at this position. wikipedia.org

Table 1: Examples of Reactions on the Ethanone Side Chain

Reaction Type Reagents Product Type
Claisen-Schmidt Condensation Aromatic aldehyde, Base (e.g., KOH, NaOH) Pyrimidinyl-chalcone
Mannich Reaction Formaldehyde, Amine β-Amino-ketone
Oximation Hydroxylamine hydrochloride Oxime
α-Halogenation N-Bromosuccinimide (NBS), Acid catalyst α-Bromo-ketone

Variations in the Pyrimidine Ring Substitution Pattern

Altering the substituents on the pyrimidine ring of this compound can significantly influence its chemical and physical properties. This can be achieved either by modifying the existing substituents or by synthesizing the ring with the desired substitution pattern from the outset.

Research Findings:

A variety of substituted pyrimidine derivatives can be synthesized through multicomponent reactions. For example, a ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) allows for the synthesis of 4,5-disubstituted pyrimidines in a single step.

The following table illustrates some analogues of this compound with different substitution patterns on the pyrimidine ring.

Table 2: Analogs of this compound with Varied Ring Substitution

Compound Name Position 2 Position 5 Position 6
This compound H Methyl H
1-(4-Amino-2,6-diphenylpyrimidin-5-yl)ethanone Phenyl Acetyl Phenyl
1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone Methylthio Acetyl Methyl

Fusion of this compound with Other Heterocyclic Systems

The fusion of the pyrimidine ring of this compound with other heterocyclic systems leads to the formation of polycyclic compounds with diverse chemical properties and potential applications. The acetyl group and the adjacent ring nitrogen of the parent molecule are key functionalities that can participate in cyclization reactions to build these fused systems.

Research Findings:

A prominent example is the synthesis of pyrimido[4,5-c]pyridazines . An improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones has been reported through the reaction of 6-(1-methylhydrazinyl)uracil with glyoxal (B1671930) derivatives. nih.gov The glyoxals, in turn, can be prepared by the selenium dioxide oxidation of corresponding methyl ketones, suggesting a potential pathway from acetylpyrimidines. nih.gov

Another important fused system is the pyrimido[4,5-d]pyrimidine core. These can be synthesized from 6-aminouracil (B15529) derivatives, which act as binucleophiles, reacting with amines and aldehydes or formaldehyde in multicomponent reactions. researchgate.net

The synthesis of pyrimido[4,5-e]indolizine and pyrimido[5,4-c]quinolizine derivatives has also been described, starting from 6-dialkylamino-1,3-dimethyl-5-formyluracils. bioorganica.com.ua This highlights how a formyl group at the C5 position, which can be derived from the methyl group of the title compound, is a key precursor for such fusions.

These examples demonstrate that this compound, or its close derivatives, can serve as a versatile starting material for the construction of a variety of fused heterocyclic systems. The specific reaction pathways often involve the transformation of the acetyl and methyl groups into functionalities that can readily undergo cyclization.

Table 3: Fused Heterocyclic Systems Derived from Pyrimidine Precursors

Fused System Precursor Type Key Reaction
Pyrimido[4,5-c]pyridazine 6-Hydrazinyluracil + Glyoxal derivative Cyclocondensation
Pyrimido[4,5-d]pyrimidine 6-Aminouracil + Aldehyde + Amine Multicomponent Reaction
Pyrimido[4,5-e]indolizine 5-Formyluracil derivative Intramolecular Cyclization

Applications and Research Trajectories of 1 5 Methylpyrimidin 4 Yl Ethanone in Advanced Chemical Fields

Role as a Key Building Block in Complex Organic Synthesis

As a readily available chemical intermediate, 1-(4-methylpyrimidin-5-yl)ethanone (B3022816) is a foundational component in the construction of more elaborate molecular architectures. researchgate.net Its utility stems from the reactivity of the acetyl group and the inherent chemical nature of the pyrimidine (B1678525) ring, which together allow for a diverse range of chemical transformations.

Formation of Novel Heterocyclic Compounds and Scaffolds

The synthesis of novel heterocyclic compounds is a cornerstone of modern chemistry, and building blocks like 1-(4-methylpyrimidin-5-yl)ethanone are instrumental in this pursuit. Pyrimidine derivatives are widely recognized as key starting materials for creating fused and substituted heterocyclic systems due to their prevalence in biologically active molecules. researchgate.netorganic-chemistry.org

The acetyl group in 1-(4-methylpyrimidin-5-yl)ethanone is a particularly useful handle for synthetic chemists. It can undergo a variety of condensation reactions, such as the Paal-Knorr condensation, to form new rings. nih.gov For instance, reactions involving the acetyl group can lead to the formation of fused ring systems where a new five- or six-membered ring is built onto the pyrimidine core. Research on related acetyl-heterocycles, such as 4-acetylpyridine, has shown their successful use in three-component reactions to generate complex chromene derivatives, illustrating the synthetic potential of the acetyl moiety. nih.gov Similarly, the ketone can be a precursor for creating pyrazole (B372694) and other heterocyclic rings through cyclization with appropriate nucleophiles like hydrazine (B178648) derivatives. organic-chemistry.org

Catalyst and Ligand Precursor Development

The nitrogen atoms within the pyrimidine ring of 1-(4-methylpyrimidin-5-yl)ethanone possess lone pairs of electrons, making them potential Lewis basic sites for coordinating with metal ions. This inherent property positions the compound as a valuable precursor for developing novel ligands and catalysts. While the compound itself may not be used directly as a ligand, it can be chemically modified to create more sophisticated ligand structures.

Research has demonstrated that pyrimidine-based Schiff base ligands, which can be synthesized from pyrimidine amines, form stable complexes with a variety of transition metals, including copper, iron, cobalt, nickel, palladium, platinum, and gold. researchgate.netresearchgate.netnih.goviaea.org These metal complexes have applications in catalysis and materials science. For example, a pyrimidine-based ligand was used to cap gold and platinum nanoparticles, which then exhibited potent antimicrobial and antioxidant activities. nih.gov The synthetic pathway to such ligands often involves the condensation of a pyrimidine amine with an aldehyde or ketone. The acetyl group of 1-(4-methylpyrimidin-5-yl)ethanone can be chemically converted to an amine, thereby providing a route to these versatile Schiff base ligands. Furthermore, palladium catalysts have been effectively used for the C-H arylation of related pyrrolo[2,3-d]pyrimidine derivatives, highlighting the synergy between pyrimidine scaffolds and transition metal catalysis in creating complex molecules. researchgate.net

Exploration in Medicinal Chemistry Research

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates, particularly in oncology. nih.gov Consequently, 1-(4-methylpyrimidin-5-yl)ethanone is an area of active exploration as a starting point for new therapeutic agents.

Precursor for Pharmacologically Active Compounds

The primary application of 1-(4-methylpyrimidin-5-yl)ethanone is as a pharmaceutical intermediate for the synthesis of potential drug candidates. researchgate.net Its structure is a key component of more complex molecules designed to interact with biological targets. The development of diarylpyrimidine (DAPY) derivatives as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 showcases the therapeutic potential of the pyrimidine core. ekb.eg

The versatility of the pyrimidine ring allows for the synthesis of diverse libraries of compounds for screening against various diseases. Researchers have developed pyrimidine derivatives with a range of biological activities, including:

Anticancer: As inhibitors of protein kinases like Aurora kinase, Polo-like kinase (PLK), and cyclin-dependent kinases (CDKs). nih.goviaea.org

Antibacterial: By targeting essential bacterial enzymes such as dihydrofolate reductase (DHFR). nih.gov

Antiviral: Investigated as inhibitors of viral proteases, including the main protease (Mpro) of SARS-CoV-2. researchgate.net

The synthesis of these complex molecules often starts from simpler, functionalized pyrimidine building blocks like 1-(4-methylpyrimidin-5-yl)ethanone.

Studies on Biological Interactions and Molecular Targets (Theoretical Frameworks)

To understand how pyrimidine-based molecules exert their pharmacological effects, researchers employ computational and theoretical methods. These studies provide insights into the binding modes and interactions between a potential drug molecule and its biological target at the atomic level.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively applied to pyrimidine derivatives to rationalize their biological activity.

Target ProteinTherapeutic AreaKey Finding from Docking StudiesReference
Dihydrofolate Reductase (DHFR)AntibacterialPyrimidine derivatives showed good interaction with the active cavities of DHFR, correlating with their inhibitory activity. nih.gov
Cyclin-Dependent Kinase 2 (CDK2)AnticancerCompounds with electron-withdrawing groups exhibited higher binding scores, suggesting stronger interaction with the kinase. iaea.org
SARS-CoV-2 Main Protease (Mpro)AntiviralDocking results for novel pyrimidine derivatives correlated well with their in vitro antiviral activity against the virus. researchgate.net
TubulinAnticancerSynthesized chromene derivatives (from related acetyl-heterocycles) showed promising binding scores, indicating a strong affinity for the tubulin binding site. nih.gov

These theoretical frameworks are crucial for structure-activity relationship (SAR) studies, helping to guide the design and optimization of more potent and selective drug candidates based on the 1-(4-methylpyrimidin-5-yl)ethanone scaffold.

Investigation as an Impurity Standard in Pharmaceutical Quality Control

In the synthesis of an Active Pharmaceutical Ingredient (API), any intermediate used in the process is a potential impurity that must be monitored and controlled in the final drug product. Given that 1-(4-methylpyrimidin-5-yl)ethanone is a key intermediate in pharmaceutical synthesis, it is a potential process-related impurity. researchgate.net

Regulatory agencies require strict control over impurities in pharmaceuticals to ensure safety and efficacy. Therefore, having a well-characterized reference standard of potential impurities is essential for developing and validating analytical methods. These methods are used to detect and quantify the level of impurities in batches of the final API.

The availability of analytical techniques for 1-(4-methylpyrimidin-5-yl)ethanone, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GCMS), confirms its role in quality control. researchgate.net These methods allow pharmaceutical manufacturers to ensure that the levels of this intermediate in their final product are below the safety thresholds established by regulatory bodies.

Contributions to Material Science and Supramolecular Chemistry

The unique electronic and structural characteristics of the pyrimidine nucleus, combined with the reactive acetyl group in 1-(5-Methylpyrimidin-4-yl)ethanone, make it a promising candidate for the construction of advanced materials and complex supramolecular architectures. The nitrogen atoms in the pyrimidine ring and the carbonyl oxygen are potential sites for coordination and hydrogen bonding.

The development of coordination polymers and metal-organic frameworks (MOFs) is a significant area of material science. Pyrimidine derivatives are often employed as ligands in the synthesis of these materials. The nitrogen atoms of the pyrimidine ring in this compound can act as coordination sites for metal ions, potentially leading to the formation of novel coordination polymers. ijprems.comrasayanjournal.co.inresearchgate.net The specific geometry and electronic properties of the resulting metal complexes would be influenced by the nature of the metal ion and the steric and electronic effects of the methyl and acetyl substituents on the pyrimidine ring.

In supramolecular chemistry, the focus is on non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces to create large, well-organized structures. The structure of this compound is conducive to forming such assemblies. For instance, the pyrimidine ring can participate in π-π stacking interactions with other aromatic systems, a common feature in the crystal engineering of nitrogen-containing heterocycles. Furthermore, the carbonyl oxygen of the ethanone (B97240) group is a hydrogen bond acceptor, and the methyl group can participate in weaker C-H···O or C-H···N interactions, which can play a crucial role in directing the self-assembly of molecules in the solid state.

Interactive Table: Potential Non-Covalent Interactions of this compound

Interaction TypeDonor/Acceptor Site on MoleculePotential Interacting Partner
Hydrogen BondingCarbonyl Oxygen (Acceptor)Hydrogen bond donors (e.g., water, alcohols, amines)
Coordination BondingPyrimidine Nitrogens (Donors)Metal Ions (e.g., Cu(II), Zn(II), Co(II)) ijprems.com
π-π StackingPyrimidine RingOther aromatic rings
C-H···O/N InteractionsMethyl/Aryl C-H (Donors)Oxygen/Nitrogen atoms on adjacent molecules

The ability to form these varied interactions suggests that this compound could be a valuable building block for creating materials with interesting photophysical, magnetic, or porous properties. Research into the synthesis and characterization of metal complexes and crystalline forms of this compound would be a critical step in exploring these possibilities.

Analytical Chemistry Applications

In the field of analytical chemistry, the unique structure of this compound suggests several potential applications, both as an analyte of interest and as a reagent in analytical methods.

Given that pyrimidine derivatives are integral to various biochemical pathways and are often found in pharmaceuticals, there is a continuous need for sensitive and selective analytical methods for their detection and quantification. The development of methods such as high-performance liquid chromatography (HPLC), gas chromatography (GC), or capillary electrophoresis, often coupled with mass spectrometry (MS), for the analysis of this compound and its metabolites could be relevant in pharmacological and environmental studies.

The ketone functionality of this compound opens up possibilities for derivatization reactions to enhance its detectability. For example, it could be reacted with fluorescent labeling agents that target carbonyl groups, thereby enabling highly sensitive detection using fluorescence spectroscopy.

Furthermore, its ability to form complexes with metal ions could be exploited for the development of novel sensors. A thin film of a coordination polymer based on this ligand could be used as a sensing material for specific metal ions, where the coordination event leads to a measurable change in an optical or electrochemical signal.

Interactive Table: Potential Analytical Applications of this compound

Application AreaPotential Role of the CompoundAnalytical Technique
Pharmaceutical AnalysisAnalyte or metaboliteHPLC-MS, GC-MS
Environmental MonitoringTarget contaminantLC-MS/MS
Chemical SensingLigand for ion-selective electrodes or optical sensorsPotentiometry, Fluorimetry
Derivatization ReagentTarget for labeling reagentsFluorescence Spectroscopy

The synthesis of isotopically labeled standards of this compound would also be invaluable for quantitative studies using isotope dilution mass spectrometry, providing a high degree of accuracy and precision. Further research into its electrochemical properties could also reveal its potential for use in electroanalytical methods.

Q & A

Q. Core methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyrimidine ring. For example, methyl and acetyl groups exhibit distinct shifts (e.g., δ ~2.5 ppm for methyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (136.15 g/mol for C₇H₈N₂O) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain .
Physicochemical Properties
Molecular Formula : C₇H₈N₂O
Molecular Weight : 136.15 g/mol
Storage : Sealed, 2–8°C

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

  • Data Collection : High-resolution single-crystal X-ray diffraction (SC-XRD) determines bond lengths and angles. For example, analogous compounds show C=O bond lengths of ~1.22 Å and pyrimidine ring planarity .
  • Refinement : SHELXL refines structures using least-squares minimization, addressing disorders or twinning. SHELXPRO interfaces with macromolecular data .
  • Validation : R-factors (<0.05) and residual electron density maps ensure accuracy .

Advanced: What computational approaches predict the reactivity and electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A):
    • χ=I+A2,η=IA2\chi = \frac{I + A}{2}, \eta = \frac{I - A}{2} .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on reaction pathways .

Advanced: How can researchers address contradictions in reported spectral data or synthetic yields?

  • Reproducibility Checks : Standardize solvents, catalysts, and purification methods. For example, discrepancies in yields (e.g., 70% vs. 85%) may arise from incomplete crystallization .
  • Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • Error Analysis : Quantify impurities via HPLC or GC-MS to identify side products .

Basic: What safety protocols are essential for handling this compound?

  • Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood due to hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) .
  • Storage : Store sealed at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the electronic structure of this compound influence its biological interactions?

  • Pharmacophore Modeling : The acetyl group acts as a hydrogen-bond acceptor, while the pyrimidine ring engages in π-π stacking with target proteins .
  • Enzyme Inhibition : Methyl substituents may sterically hinder binding; molecular docking (e.g., AutoDock) predicts affinity for kinase targets .

Advanced: What strategies improve the stability of this compound in aqueous solutions?

  • pH Control : Maintain neutral pH (6–8) to prevent hydrolysis of the acetyl group .
  • Lyophilization : Freeze-drying enhances shelf life for biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.